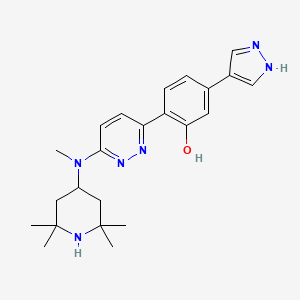

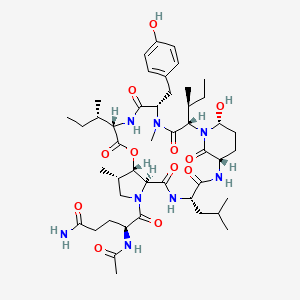

2-(6-(methyl(2,2,6,6-tetramethylpiperidin-4-yl)amino)pyridazin-3-yl)-5-(1H-pyrazol-4-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NVS-SM2 is a small molecule compound known for its role as a splicing enhancer. It has shown significant potential in the treatment of spinal muscular atrophy, a genetic disorder characterized by the loss of motor neurons, leading to muscle wasting and weakness. The compound works by promoting the inclusion of exon 7 in the survival motor neuron 2 pre-messenger ribonucleic acid, thereby increasing the production of functional survival motor neuron protein .

Aplicaciones Científicas De Investigación

NVS-SM2 has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying splicing enhancers and their mechanisms.

Biology: NVS-SM2 is used to investigate the molecular pathways involved in spinal muscular atrophy and other splicing-related disorders.

Medicine: The compound is being explored as a potential therapeutic agent for spinal muscular atrophy, with promising results in preclinical studies.

Industry: NVS-SM2 is used in the development of new drugs targeting splicing mechanisms, providing a foundation for future therapeutic innovations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of NVS-SM2 involves a scalable nine-step processThis method ensures the efficient production of NVS-SM2 with high purity .

Industrial Production Methods: Industrial production of NVS-SM2 follows the same synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, making it suitable for extensive research and potential therapeutic applications .

Análisis De Reacciones Químicas

Types of Reactions: NVS-SM2 primarily undergoes splicing enhancement reactions. It stabilizes the transient double-strand ribonucleic acid structure formed by the survival motor neuron 2 pre-messenger ribonucleic acid and U1 small nuclear ribonucleic protein complex .

Common Reagents and Conditions: The compound is typically used in conjunction with reagents that facilitate the splicing process. The conditions for these reactions are optimized to ensure maximum efficacy of NVS-SM2 in promoting exon 7 inclusion .

Major Products Formed: The primary product formed from the reaction involving NVS-SM2 is the full-length survival motor neuron protein, which is crucial for the proper functioning of motor neurons .

Mecanismo De Acción

NVS-SM2 exerts its effects by stabilizing the transient double-strand ribonucleic acid structure formed by the survival motor neuron 2 pre-messenger ribonucleic acid and U1 small nuclear ribonucleic protein complex. This stabilization increases the binding affinity of U1 small nuclear ribonucleic protein to the 5’ splice site in a sequence-selective manner, promoting the inclusion of exon 7 and the production of full-length survival motor neuron protein .

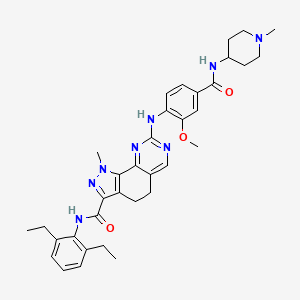

Similar Compounds:

- Branaplam (NVS-SM1)

- Risdiplam

- SPINRAZA (nusinersen)

Comparison: NVS-SM2 is unique in its mechanism of action, acting as a molecular glue for the ribonucleic acid-protein complex. This distinguishes it from other splicing enhancers like Branaplam and Risdiplam, which have different molecular targets and mechanisms. NVS-SM2’s ability to penetrate the brain and its high efficacy in promoting exon 7 inclusion make it a promising candidate for therapeutic applications .

Propiedades

IUPAC Name |

2-[6-[methyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridazin-3-yl]-5-(1H-pyrazol-4-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O/c1-22(2)11-17(12-23(3,4)28-22)29(5)21-9-8-19(26-27-21)18-7-6-15(10-20(18)30)16-13-24-25-14-16/h6-10,13-14,17,28,30H,11-12H2,1-5H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBJQWNBBMWICJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)N(C)C2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

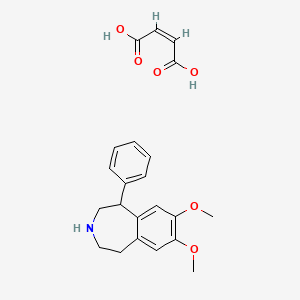

![3-Furancarboxamide, 2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-](/img/structure/B609633.png)